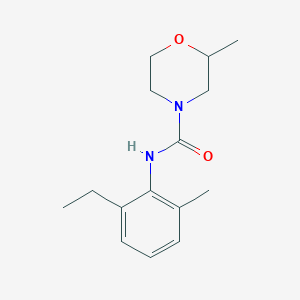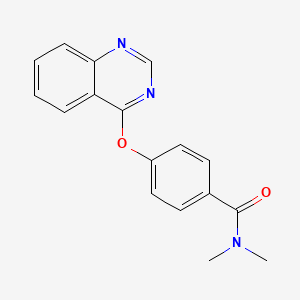
N-(5-bromo-2-fluorobenzyl)methanesulfonamide
Vue d'ensemble
Description
N-(5-bromo-2-fluorobenzyl)methanesulfonamide, also known as BFM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BFM is a sulfonamide derivative that has been found to exhibit potent inhibitory activity against various enzymes, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of N-(5-bromo-2-fluorobenzyl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of enzyme activity through binding to the active site. N-(5-bromo-2-fluorobenzyl)methanesulfonamide has been found to exhibit selective inhibitory activity against certain enzymes, suggesting that it may have unique mechanisms of action for different targets.
Biochemical and Physiological Effects
N-(5-bromo-2-fluorobenzyl)methanesulfonamide has been shown to have significant biochemical and physiological effects in vitro and in vivo. It has been found to exhibit anti-cancer activity, anti-inflammatory activity, and anti-angiogenic activity. N-(5-bromo-2-fluorobenzyl)methanesulfonamide has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-bromo-2-fluorobenzyl)methanesulfonamide has several advantages for use in lab experiments. It is a highly potent inhibitor of various enzymes, making it useful for studying enzyme function and inhibition. N-(5-bromo-2-fluorobenzyl)methanesulfonamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, N-(5-bromo-2-fluorobenzyl)methanesulfonamide has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanisms of action.
Orientations Futures
There are several future directions for research on N-(5-bromo-2-fluorobenzyl)methanesulfonamide. One potential area of focus is the development of new drugs based on N-(5-bromo-2-fluorobenzyl)methanesulfonamide for the treatment of various diseases. Another area of interest is the investigation of N-(5-bromo-2-fluorobenzyl)methanesulfonamide's mechanisms of action and its interactions with different enzymes. Additionally, further studies are needed to fully understand the safety and toxicity of N-(5-bromo-2-fluorobenzyl)methanesulfonamide and its potential for use in clinical settings.
Applications De Recherche Scientifique
N-(5-bromo-2-fluorobenzyl)methanesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit inhibitory activity against various enzymes, including carbonic anhydrases, histone deacetylases, and metalloproteinases. These enzymes play important roles in various physiological processes and are implicated in numerous diseases, making N-(5-bromo-2-fluorobenzyl)methanesulfonamide a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO2S/c1-14(12,13)11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPLWLDNOFRQJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=C(C=CC(=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-2-fluorobenzyl)methanesulfonamide | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone](/img/structure/B7511944.png)
![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B7511947.png)


![Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate](/img/structure/B7511972.png)


